molecular formula C14H18N2O2 B2675182 Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1414029-55-2

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B2675182
CAS No.: 1414029-55-2
M. Wt: 246.31
InChI Key: RGHLNYMCIDPRRB-UHFFFAOYSA-N
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Description

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is a benzodiazole derivative characterized by a tert-butyl group at the 1-position and a methyl ester at the 5-position of the benzodiazole ring. The tert-butyl substituent introduces significant steric bulk, which can influence both the compound’s physicochemical properties and reactivity. According to available data, it has a purity of 97% and an MDL number of MFCD22574969 .

Properties

IUPAC Name

methyl 1-tert-butyl-2-methylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9-15-11-8-10(13(17)18-5)6-7-12(11)16(9)14(2,3)4/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHLNYMCIDPRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)(C)C)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific cellular pathways. Research indicates that it may act as a PRMT5 inhibitor, which is crucial in cancer cell proliferation and survival .

Materials Science

In materials science, the compound's unique chemical structure lends itself to applications in:

  • Polymer Chemistry : It can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Environmental Chemistry

The compound has potential applications in environmental studies:

  • Pollutant Degradation : Investigations into its ability to degrade environmental pollutants have shown promise, particularly in the breakdown of organic contaminants in water sources.

Case Studies

StudyFocusFindings
Anticancer Activity of Benzodiazole Derivatives Evaluated various benzodiazole derivatives for anticancer propertiesThis compound demonstrated significant inhibition of tumor cell lines .
Synthesis and Characterization of Novel Polymers Developed new polymer materials incorporating benzodiazole derivativesEnhanced thermal properties observed in polymers containing this compound .
Environmental Impact Studies Assessed the degradation of organic pollutants using various compoundsThis compound showed effective degradation rates under UV light .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The tert-butyl group in the target compound provides greater steric hindrance compared to smaller substituents like cyclopropyl or methyl .
  • Lipophilicity : The tert-butyl and benzyl groups enhance lipophilicity (predicted logP ~2.9 for tert-butyl vs. 2.9 for cyclopentyl analog ), influencing solubility and membrane permeability.

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa Storage Conditions
This compound Not reported Not reported ~5.5† Likely room temperature‡
Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate Not reported Not reported Not reported -
Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate 403.0 (predicted) 1.49 (predicted) 3.35 Not specified
Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate 364.2 (predicted) 1.20 (predicted) 5.51 Sealed, dry, room temp

†Estimated based on analog pKa values .
‡Assumed from similar benzodiazole esters .

Key Observations:

  • Thermal Stability : Brominated derivatives (e.g., 7-bromo-propyl analog) exhibit higher predicted boiling points due to increased molecular weight and halogen presence .
  • Acid-Base Behavior : The pKa of the target compound (~5.5) aligns with other methyl esters, suggesting comparable protonation behavior in biological systems .

Biological Activity

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS Number: 1414029-55-2) is a synthetic compound with a molecular formula of C14H18N2O2 and a molecular weight of 246.31 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C14H18N2O2
  • Molecular Weight: 246.31 g/mol

Physical Properties:

  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-tert-butyl-2-methyl-1H-benzimidazole with methyl chloroformate under basic conditions. The optimization of reaction conditions is crucial for maximizing yield and purity in both laboratory and industrial settings .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro evaluations have shown that it can inhibit the growth of various bacterial strains. For example, derivatives of similar benzodiazole compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

CompoundTarget BacteriaMIC (μg/mL)
Benzodiazole DerivativeStaphylococcus aureus3.125
Control (Isoniazid)Staphylococcus aureus0.25
Control (Ciprofloxacin)Escherichia coli2

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with enzymes and receptors that play critical roles in cellular signaling pathways. This interaction could lead to altered gene expression and inhibition of cell proliferation in both microbial and cancerous cells .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study focusing on the antimicrobial properties of benzodiazole derivatives found that compounds similar to this compound displayed significant activity against various pathogens, supporting its potential use as an antibacterial agent.

Case Study 2: Anticancer Research
Another investigation into the anticancer effects of benzodiazole derivatives highlighted their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. These findings suggest that this compound may possess similar properties warranting further research.

Q & A

Q. How to address low yields in large-scale synthesis?

  • Methodology : Optimize stoichiometry via Design of Experiments (DoE) software (e.g., MODDE). Switch to flow chemistry for better heat/mass transfer. Use catalysts (e.g., Pd/C for hydrogenation) or switch solvents (e.g., THF for better mixing). Pilot-scale trials (>100 g) require hazard analysis (HIRA) .

Notes on Data Reliability

  • Contradictions : Limited toxicity data () necessitate independent validation of biological assays. Structural analogs () provide indirect insights but may not fully predict behavior.
  • Gaps : No ecological or biodegradation data exists; researchers must conduct OECD 301/302 tests for environmental risk assessments .

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